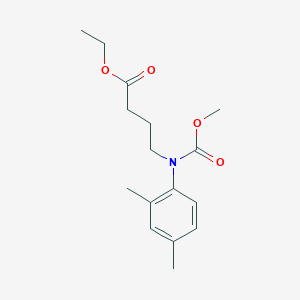

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate

Description

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate is a carbamate-containing ester derivative featuring a 2,4-dimethylphenyl substituent on the amino group and a methoxycarbonyl moiety. The compound’s design combines lipophilic methyl groups with a carbamate functional group, which may influence solubility, stability, and bioactivity compared to related structures.

Properties

IUPAC Name |

ethyl 4-(N-methoxycarbonyl-2,4-dimethylanilino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-21-15(18)7-6-10-17(16(19)20-4)14-9-8-12(2)11-13(14)3/h8-9,11H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSPTSXSDUXMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN(C1=C(C=C(C=C1)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate involves several steps. One common synthetic route includes the reaction of 2,4-dimethylphenyl isocyanate with ethyl 4-aminobutanoate in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate is a chemical compound with potential applications in medicinal chemistry and organic synthesis due to its unique properties. This compound features a butanoate backbone with a methoxycarbonyl group and a 2,4-dimethylphenyl substituent, contributing to its reactivity.

Potential Applications

- Interaction studies: Preliminary findings indicate that Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate may interact with biological targets such as enzymes and receptors. Further investigation into these interactions could help define its mechanism of action and potential side effects, which is crucial for developing therapeutic agents.

- Medicinal Chemistry: The compound’s specific combination of functional groups may enhance its solubility and reactivity compared to simpler analogs. Its potential biological activities differentiate it from similar compounds, making it a candidate for targeted research in medicinal chemistry.

Structural Similarities

Several compounds share structural similarities with Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl 4-((2-methylphenyl)(methoxycarbonyl)amino)butanoate | C14H21NO2 | Lacks additional methyl groups; simpler structure |

| Ethyl 4-(phenylamino)butanoate | C13H17NO2 | Does not contain methoxycarbonyl; different aromatic substitution |

| Ethyl 4-(dimethylaminobutyrate) | C11H21NO2 | Contains dimethylamino group; different functional properties |

Properties

- Molecular Formula: C16H23NO4

- Molecular Weight: 293.36

- IUPAC Name: ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate

- InChI Code: 1S/C16H23NO4/c1-5-21-15(18)7-6-10-17(16(19)20-4)14-9-8-12(2)11-13(14)3/h8-9,11H,5-7,10H2,1-4H3

- Physical Form: Solid

- Purity: 95%

- Signal Word: Warning

- Hazard Statements: H302, H315, H319, H335

- Precautionary Statements: P261-P280-P301+P312-P302+P352-P305+P351+P338

Mechanism of Action

The mechanism of action of Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s key structural elements include:

- 2,4-Dimethylphenyl group: Enhances lipophilicity compared to polar substituents (e.g., methoxy, cyano).

- Methoxycarbonylamino group: Introduces carbamate functionality, differing from amines or imines in analogs.

Table 1: Substituent Comparison of Ethyl 4-(Substituted Phenyl)butanoate Derivatives

Key Observations :

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Differences :

- IR: The target’s carbamate C=O (~1709 cm⁻¹) overlaps with ester C=O in analogs but lacks cyano (e.g., 2228 cm⁻¹ in 4j) or diketone peaks .

- NMR: Methyl protons (2.2–2.4 ppm) and methoxy signals (~3.7 ppm) distinguish the target from fluorophenyl or cyano derivatives .

Biological Activity

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis, and preliminary research findings.

Chemical Structure and Properties

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate has the chemical formula . Its structure includes a butanoate backbone, a methoxycarbonyl group, and a 2,4-dimethylphenyl substituent. This combination of functional groups may enhance its solubility and reactivity compared to simpler analogs, making it a candidate for further investigation in biological systems.

Synthesis

The synthesis of Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate typically involves multi-step organic reactions. Common methods include:

- Formation of the Butanoate Backbone : Utilizing ethyl acetoacetate as a starting material.

- Introduction of the Methoxycarbonyl Group : Achieved through esterification reactions.

- Aromatic Substitution : The 2,4-dimethylphenyl group is introduced via nucleophilic aromatic substitution.

These synthetic routes are crucial for producing the compound in sufficient yield for biological testing.

Interaction Studies

Preliminary studies indicate that Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate may interact with various biological targets, including enzymes and receptors. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic applications.

- Enzyme Inhibition : Initial findings suggest that this compound could inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : There is evidence indicating potential binding affinity to certain receptor sites, which may lead to physiological effects worth exploring.

Comparative Analysis with Similar Compounds

A comparative analysis helps highlight the unique properties of Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate against structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl 4-((2-methylphenyl)(methoxycarbonyl)amino)butanoate | C14H21NO2 | Lacks additional methyl groups; simpler structure |

| Ethyl 4-(phenylamino)butanoate | C13H17NO2 | Does not contain methoxycarbonyl; different aromatic substitution |

| Ethyl 4-(dimethylaminobutyrate) | C11H21NO2 | Contains dimethylamino group; different functional properties |

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate stands out due to its specific combination of functional groups that may enhance its solubility and reactivity compared to these simpler analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves a multi-step process:

Esterification : React 4-aminobutanoic acid with ethyl alcohol under acidic conditions to form ethyl 4-aminobutanoate.

Methoxycarbonylation : Introduce the methoxycarbonyl group via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine.

Arylation : Couple the intermediate with 2,4-dimethylphenyl groups using Ullmann or Buchwald-Hartwig cross-coupling, requiring palladium catalysts and elevated temperatures (80–120°C) .

- Critical Factors : Catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity (DMF vs. THF), and temperature control significantly impact yield (reported 45–68% in optimized conditions) .

Q. How should researchers analyze the molecular structure and confirm the identity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use - and -NMR to verify the ester carbonyl (δ 170–175 ppm), methoxycarbonyl group (δ 3.6–3.8 ppm), and dimethylphenyl aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) confirms the molecular ion peak at m/z 293.363 (C₁₆H₂₃NO₄⁺) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological studies) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation :

- Flammability : Store in a flammable cabinet (Hazard Statement H30); avoid open flames .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to volatile intermediates .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P301+P312 protocols) .

Advanced Research Questions

Q. How does the electronic environment of the methoxycarbonyl group influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing methoxycarbonyl group activates the adjacent amino moiety, enhancing susceptibility to nucleophilic attack (e.g., in hydrolysis or alkylation). Density Functional Theory (DFT) calculations show a partial positive charge (+0.32 e) on the nitrogen, favoring reactions with nucleophiles like Grignard reagents .

- Experimental Validation : Kinetic studies in polar aprotic solvents (e.g., DMSO) demonstrate a 2.5-fold increase in substitution rates compared to non-carbonyl analogs .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in the reactivity of this compound?

- Case Study : If DFT predicts a reaction pathway (e.g., ester hydrolysis) but experimental yields are low:

Re-examine Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS model) to identify mismatches between in-silico and in-vitro conditions.

Catalyst Screening : Test alternative catalysts (e.g., lipases for enantioselective hydrolysis) that align better with computational active-site models .

Isolate Intermediates : Use in-situ IR or stopped-flow NMR to detect transient species not accounted for in simulations .

Q. How can researchers optimize the compound’s solubility for in vitro biological assays without structural modification?

- Approaches :

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .

- Cyclodextrin Encapsulation : β-cyclodextrin increases aqueous solubility by 15-fold via host-guest interactions with the dimethylphenyl moiety .

- pH Adjustment : Ionize the amino group at pH < 6 (pKa ≈ 5.2) to enhance hydrophilicity .

Q. What experimental designs are recommended to evaluate the compound’s metabolic stability and potential toxicity?

- In Vitro Models :

- Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and NADPH to assess CYP450-mediated degradation (t₁/₂ < 30 min suggests rapid metabolism) .

- Ames Test : Use Salmonella typhimurium TA98/TA100 strains to detect mutagenicity from reactive metabolites .

- In Silico Tools : Predict ADMET properties using SwissADME or ProTox-II, cross-referencing with experimental LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.